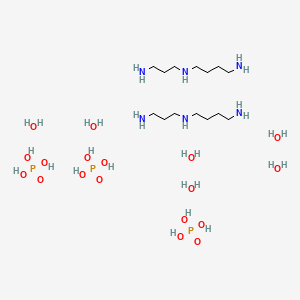
Ácido 1-(4-Fluorofenoxi)ciclohexanocarboxílico
Descripción general
Descripción
1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C13H15FO3 and its molecular weight is 238.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Fluorophenoxy)cyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Fluorophenoxy)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenoxy)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos farmacéuticos
El ácido 1-(4-Fluorofenoxi)ciclohexanocarboxílico se utiliza como precursor en la síntesis de varios compuestos farmacéuticos. Su estructura es susceptible a modificaciones que pueden conducir al desarrollo de nuevos ingredientes farmacéuticos activos (API) con posibles efectos terapéuticos. Por ejemplo, su grupo ácido carboxílico se puede transformar en amidas, ésteres o sales para alterar las propiedades farmacocinéticas .
Productos químicos agrícolas
En agricultura, este compuesto sirve como intermedio para la síntesis de herbicidas y pesticidas. La porción fluorofenoxi es particularmente significativa en este contexto, ya que puede contribuir a la creación de compuestos que se dirigen a enzimas o procesos de crecimiento específicos en las malezas y plagas .
Ciencia de materiales
La estructura química única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales. Por ejemplo, podría utilizarse en la creación de polímeros con propiedades de fluorescencia específicas o como modificador para alterar las características superficiales de los materiales .
Química analítica
En química analítica, el ácido 1-(4-Fluorofenoxi)ciclohexanocarboxílico se puede utilizar como estándar o reactivo en métodos cromatográficos para cuantificar o detectar la presencia de compuestos similares en varias muestras, lo que ayuda en los procesos de monitoreo ambiental y control de calidad .
Síntesis química
Este compuesto es un intermedio versátil en la síntesis orgánica. Puede sufrir diversas reacciones químicas, como oxidación, reducción y acoplamiento, para producir una amplia gama de derivados. Estos derivados se pueden utilizar entonces para estudiar mecanismos de reacción o para crear moléculas complejas para una investigación posterior .
Aplicaciones industriales
En el sector industrial, los derivados del compuesto podrían explorarse por su posible uso en la formulación de tintes, resinas y otros productos químicos especiales. La presencia del átomo de flúor y el grupo fenoxi podría conferir propiedades únicas a estos productos industriales .
Propiedades
IUPAC Name |
1-(4-fluorophenoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-10-4-6-11(7-5-10)17-13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITRZZZFVXSGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267028-24-9 | |
| Record name | 1-(4-fluorophenoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B1469606.png)
![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)
![Methyl 3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B1469610.png)



